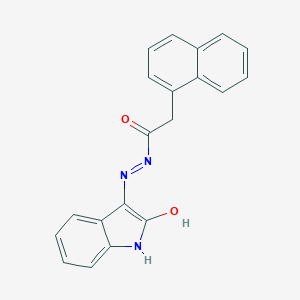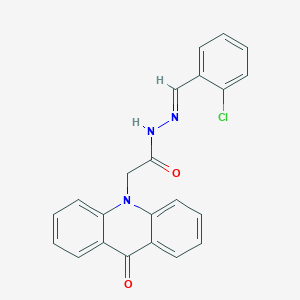![molecular formula C17H16BrN3O4 B391429 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B391429.png)
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a morpholine ring, and a nitro group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol typically involves multiple steps, starting with the preparation of the core cyclohexadienone structure. The bromination of the cyclohexadienone is followed by the introduction of the morpholine and aniline groups through nucleophilic substitution reactions. The nitro group is then added via nitration reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce a wide range of substituted cyclohexadienone derivatives.
Scientific Research Applications
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique functional groups.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A simpler brominated compound used in organic synthesis.
Latanoprost Related Compound E: A prostaglandin analog with different functional groups but similar complexity.
Uniqueness
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol is unique due to its combination of bromine, nitro, and morpholine groups, which provide a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16BrN3O4 |
|---|---|
Molecular Weight |
406.2g/mol |
IUPAC Name |
2-bromo-6-[(4-morpholin-4-ylphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C17H16BrN3O4/c18-16-10-15(21(23)24)9-12(17(16)22)11-19-13-1-3-14(4-2-13)20-5-7-25-8-6-20/h1-4,9-11,22H,5-8H2 |
InChI Key |
CBEHOFVPOBZZMW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl 3,5-bisnitrobenzoate](/img/structure/B391348.png)

![3-chloro-N-[[4-[(3-chlorobenzoyl)hydrazinylidene]cyclohexylidene]amino]benzamide](/img/structure/B391351.png)
![2-[2-(4-Fluorobenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B391352.png)



![N'-(4-bromobenzylidene)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B391358.png)

![4-Bromo-2-iodo-6-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391366.png)
![4-Chlorobenzaldehyde [4-anilino-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391370.png)
![2-({[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl)-4-chloro-6-iodophenol](/img/structure/B391371.png)
![N-{4-[(5-chloro-2-hydroxy-3-iodobenzylidene)amino]phenyl}acetamide](/img/structure/B391372.png)
